

AChE-IN-55 solution preparation and stability

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Compound of Interest

Compound Name: AChE-IN-55

Cat. No.: B12371380

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Application Notes and Protocols: AChE-IN-55

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of **AChE-IN-55**, a potent acetylcholinesterase (AChE) inhibitor. The information is intended to guide researchers in obtaining consistent and reliable results in their experimental setups.

Product Information

AChE-IN-55 is a 1,2,3-triazole oxime derivative that potently inhibits acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.

Property	Value	Reference
Chemical Name	4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-ethoxybenzaldehyde oxime	Inferred from Structure
Molecular Formula	C ₁₉ H ₂₀ N ₄ O ₄	[1]
Molecular Weight	368.39 g/mol	[1]
IC ₅₀ (AChE)	4.8 μM	[1]

Solution Preparation

The solubility of **AChE-IN-55** in aqueous buffers is expected to be low. Therefore, the use of an organic solvent is necessary to prepare stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.

Materials

- **AChE-IN-55** powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Vortex mixer
- Appropriate aqueous buffer for the experiment (e.g., phosphate-buffered saline (PBS), Tris buffer)

Protocol for Preparing a 10 mM Stock Solution in DMSO

- **Equilibrate:** Allow the vial of **AChE-IN-55** powder to reach room temperature before opening to prevent condensation of moisture.
- **Weigh:** Accurately weigh a desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.68 mg of **AChE-IN-55**.
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to the vial. For 3.68 mg of the compound, add 1 mL of DMSO.
- **Solubilize:** Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
- **Aliquot:** Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- **Store:** Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared fresh on the day of the experiment by diluting the DMSO stock solution in the appropriate aqueous buffer.

Important Consideration: The final concentration of DMSO in the assay should be kept to a minimum (typically $\leq 0.5\%$) to avoid solvent-induced artifacts.[\[2\]](#)

Example Dilution: To prepare a 100 μM working solution from a 10 mM stock, perform a 1:100 dilution. For instance, add 10 μL of the 10 mM stock solution to 990 μL of the desired aqueous buffer.

Stability and Storage

Solution Type	Storage Temperature	Recommended Duration	Notes
Solid Powder	-20°C or -80°C	As per manufacturer's recommendation	Protect from light and moisture.
DMSO Stock Solution (e.g., 10 mM)	-20°C or -80°C	Up to 6 months	Store in tightly sealed aliquots to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles. [2]
Aqueous Working Solutions	2-8°C	Prepare fresh for each experiment	The stability of AChE-IN-55 in aqueous solutions is not fully characterized and is likely to be limited.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the inhibitory activity of **AChE-IN-55** on acetylcholinesterase. The assay is based on the reaction of thiocholine, a product of

acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.^{[3][4]}

Materials

- **AChE-IN-55** working solutions at various concentrations
- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

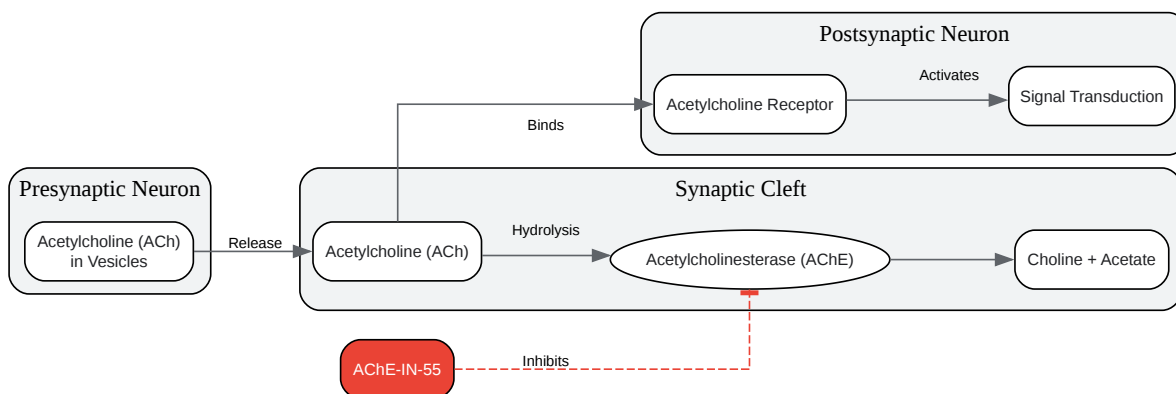
Assay Protocol

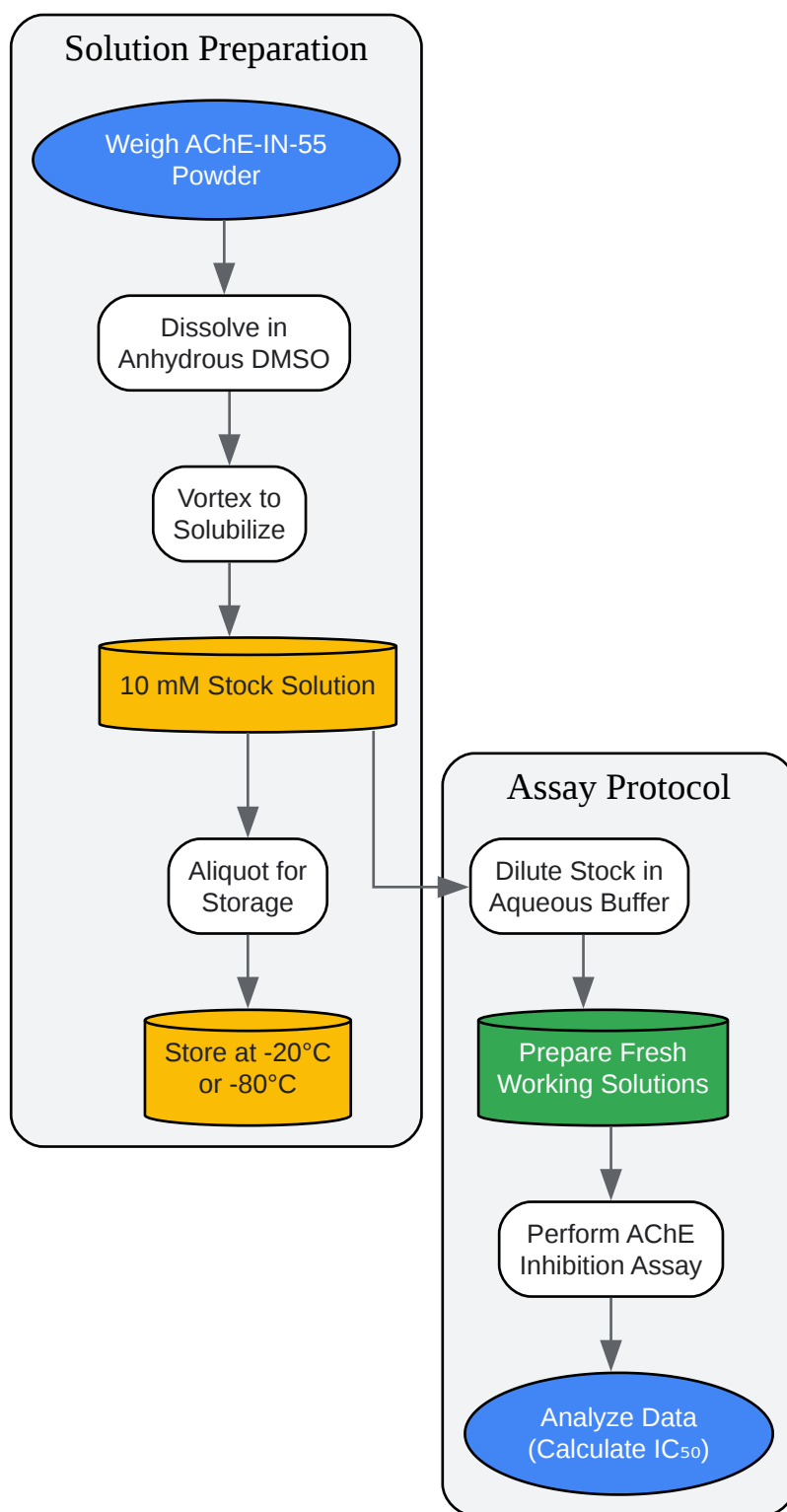
- Prepare Reagents:
 - AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration will depend on the enzyme's activity and should be optimized to yield a linear reaction rate over the desired time course.
 - ATCI Solution: Prepare a stock solution of ATCI in phosphate buffer (e.g., 10 mM).
 - DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).
- Assay Setup (in a 96-well plate):
 - Test Wells: Add the following to each well:
 - 140 μ L of phosphate buffer (pH 8.0)
 - 20 μ L of **AChE-IN-55** working solution (at various concentrations)

- 20 µL of AChE solution
- Control Wells (No Inhibitor):
 - 140 µL of phosphate buffer (pH 8.0)
 - 20 µL of buffer (containing the same final concentration of DMSO as the test wells)
 - 20 µL of AChE solution
- Blank Wells (No Enzyme):
 - 160 µL of phosphate buffer (pH 8.0)
 - 20 µL of the highest concentration of **AChE-IN-55** working solution
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate Reaction: Add 20 µL of DTNB solution to all wells, followed by 20 µL of ATCI solution to initiate the enzymatic reaction.
- Measure Absorbance: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Correct the rates of the test and control wells by subtracting the rate of the corresponding blank wells.
 - Calculate the percentage of inhibition for each concentration of **AChE-IN-55** using the following formula: % Inhibition = $[(\text{Rate of Control} - \text{Rate of Test}) / \text{Rate of Control}] \times 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Signaling Pathway: Mechanism of AChE Inhibition





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